4-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-2-thiophenecarboxylic acid ethyl ester
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Overview
Description
4-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-2-thiophenecarboxylic acid ethyl ester is a complex organic compound characterized by its dichlorophenyl and trifluoromethyl groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-2-thiophenecarboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dichlorophenyl and trifluoromethyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This involves the acylation of thiophene with dichlorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Esterification: The final step involves converting the carboxylic acid group to its ethyl ester form using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the dichlorophenyl group or other functional groups present in the molecule.
Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with increased oxygen content.
Reduction Products: Reduced forms of the compound with fewer or no halogen atoms.
Substitution Products: Compounds with different substituents on the thiophene ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which 4-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-2-thiophenecarboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-2-thiophenecarboxylic acid: Similar structure but without the ethyl ester group.
4-(3,4-Dichlorophenyl)-2-thiophenecarboxylic acid ethyl ester: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-2-thiophenecarboxylic acid ethyl ester: Does not have the dichlorophenyl group.
Uniqueness: The presence of both the dichlorophenyl and trifluoromethyl groups on the thiophene ring makes this compound unique, potentially leading to distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O2S/c1-2-21-13(20)11-6-8(12(22-11)14(17,18)19)7-3-4-9(15)10(16)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIPRIZSTDCKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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